molecular formula C11H18N2 B13269437 4-Methyl-2-(3-methylbutyl)pyridin-3-amine

4-Methyl-2-(3-methylbutyl)pyridin-3-amine

Cat. No.: B13269437
M. Wt: 178.27 g/mol
InChI Key: NWRZEFIAENBAKI-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-methylbutyl)pyridin-3-amine is an organic compound with the molecular formula C11H18N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-methylbutyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the alkylation of 4-methylpyridin-3-amine with 3-methylbutyl halides under basic conditions. The reaction typically requires a solvent such as ethanol or tetrahydrofuran (THF) and a base like potassium carbonate or sodium hydride. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(3-methylbutyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(3-methylbutyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-2-(3-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C11H18N2/c1-8(2)4-5-10-11(12)9(3)6-7-13-10/h6-8H,4-5,12H2,1-3H3

InChI Key

NWRZEFIAENBAKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CCC(C)C)N

Origin of Product

United States

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